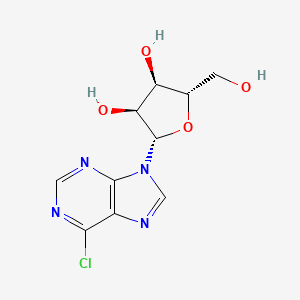![molecular formula C18H19ClN4 B13832109 3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clozapine-d3 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in Clozapine-d3 replace the hydrogen atoms in the original clozapine molecule, which can lead to differences in pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolism of clozapine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clozapine-d3 involves the incorporation of deuterium atoms into the clozapine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in clozapine with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of clozapine can also result in the formation of Clozapine-d3. This method requires careful selection of deuterated starting materials and reagents.
Industrial Production Methods
Industrial production of Clozapine-d3 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to monitor the incorporation of deuterium atoms and to purify the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Clozapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Clozapine-d3 can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert Clozapine-d3 to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the clozapine-d3 molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Clozapine-d3, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Clozapine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Clozapine-d3 is used to study the pharmacokinetics of clozapine, including absorption, distribution, metabolism, and excretion.
Metabolic Stability Studies: The incorporation of deuterium atoms can affect the metabolic stability of clozapine, making Clozapine-d3 a valuable tool for studying metabolic pathways.
Drug Interaction Studies: Clozapine-d3 is used to investigate potential drug-drug interactions involving clozapine.
Biological Studies: Researchers use Clozapine-d3 to study the biological effects of clozapine on various cellular and molecular targets.
Wirkmechanismus
Clozapine-d3 exerts its effects through multiple molecular targets and pathways. The primary mechanism involves antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . This dual antagonism helps alleviate both positive and negative symptoms of schizophrenia. Additionally, Clozapine-d3 interacts with other neurotransmitter receptors, including adrenergic, histaminergic, and muscarinic receptors, contributing to its unique pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Clozapine-d3 is compared with other atypical antipsychotics such as olanzapine, risperidone, and quetiapine. While these compounds share some similarities in their mechanisms of action, Clozapine-d3 is unique due to its superior efficacy in treatment-resistant schizophrenia and its distinct receptor binding profile . Similar compounds include:
Olanzapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Risperidone: Known for its strong antagonism of D2 and 5-HT2A receptors but with a higher risk of extrapyramidal side effects.
Quetiapine: Exhibits a broader receptor binding profile and is often used for its sedative properties.
Eigenschaften
Molekularformel |
C18H19ClN4 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i1D3 |
InChI-Schlüssel |
QZUDBNBUXVUHMW-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)



